Ervogastat, chemically known as 2-((1-(4-(1H-imidazol-1-yl)phenyl)-2-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzoic acid, is a small molecule drug classified as a diacylglycerol acyltransferase 2 inhibitor. Its molecular formula is C21H21N5O4, and it has a CAS Registry Number of 2186700-33-2. Ervogastat is primarily being investigated for its therapeutic potential in treating nonalcoholic steatohepatitis, a liver disease characterized by fat accumulation and inflammation not caused by alcohol consumption. The compound is recognized as a first-in-class inhibitor that selectively targets diacylglycerol acyltransferase 2, an enzyme crucial in triglyceride synthesis, making it an important candidate in metabolic disease management .
These reactions are critical for understanding how Ervogastat behaves in biological systems and its metabolic pathways .
The primary biological activity of Ervogastat lies in its role as an inhibitor of diacylglycerol acyltransferase 2. By inhibiting this enzyme, Ervogastat effectively reduces triglyceride synthesis in the liver, which is beneficial in conditions like nonalcoholic fatty liver disease. Clinical trials have demonstrated that oral administration of Ervogastat leads to significant reductions in liver fat content and serum triglycerides in patients with nonalcoholic steatohepatitis . The mechanism involves downregulation of sterol regulatory element-binding protein 1c activity, which is associated with hepatic lipogenesis .
The synthesis of Ervogastat has been optimized to ensure high purity and yield. The process typically involves:
Ervogastat is primarily being explored for its applications in treating metabolic disorders, particularly:
The ongoing research aims to establish its therapeutic profile and safety for broader clinical applications .
Interaction studies involving Ervogastat focus on its pharmacokinetic properties and how it interacts with other medications or biological systems. Key findings include:
Several compounds share similarities with Ervogastat in terms of their mechanism or therapeutic targets. Notable examples include:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| PF-06427878 | Diacylglycerol acyltransferase 2 inhibitor | Earlier prototype; potential development risks addressed by Ervogastat |
| Clesacostat | Acetyl-coenzyme A carboxylase inhibitor | Targets upstream lipogenesis pathway |
| PF-05221304 | Acetyl-coenzyme A carboxylase inhibitor | Focuses on reducing de novo lipogenesis |
Ervogastat stands out due to its selective inhibition of diacylglycerol acyltransferase 2 without significant effects on other pathways involved in lipid metabolism, which may reduce side effects associated with broader-spectrum inhibitors .
Ervogastat, chemically known as 2-[5-[(3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N-[(3S)-tetrahydro-3-furanyl]-5-pyrimidinecarboxamide, represents a sophisticated molecular architecture that requires careful retrosynthetic planning [1] [2]. The molecule with molecular formula C21H21N5O4 and molecular weight 407.4 g/mol contains multiple heterocyclic systems that present unique synthetic challenges [1] [3].
The retrosynthetic analysis of ervogastat begins by identifying the key disconnection points within its complex structure [4]. The primary disconnection strategy focuses on the pyrimidine carboxamide core, which serves as the central scaffold connecting the 3-ethoxypyridine moiety and the tetrahydrofuran amide substituent [4]. This approach follows established principles in retrosynthetic analysis where complex molecules are broken down into more manageable synthetic intermediates [5].
The strategic bond disconnections reveal three major synthetic fragments: the 3-ethoxypyridine-2-ol derivative, the 3,5-disubstituted pyridine linker, and the pyrimidine-5-carboxylic acid core [4]. Each fragment requires distinct synthetic methodologies, with the 3-ethoxypyridine synthesis involving nucleophilic substitution reactions, while the pyrimidine core demands careful construction through multicomponent reactions [6] [7].
Route selection for ervogastat synthesis prioritizes the formation of the pyrimidine-5-carboxylic acid intermediate as the key building block [4]. This strategic choice enables convergent synthesis approaches that minimize the overall number of synthetic steps while maintaining high yields [5]. The selection process evaluates multiple synthetic pathways based on atom economy, step count, and scalability considerations [8] [9].
The synthesis of ervogastat involves several critical intermediates, with 3-ethoxypyridine serving as a fundamental building block . The preparation of 3-ethoxypyridine typically involves the reaction of N-oxido-3-chloropyridine with sodium ethoxide in ethanol under reflux conditions for approximately eight hours . This reaction demonstrates the importance of optimizing reaction conditions to achieve satisfactory yields while minimizing side product formation .
Reaction optimization studies focus on improving separation efficiency, resolution, and throughput for the key transformations [8] [9]. Bayesian optimization methods have demonstrated exceptional performance in reaction parameter tuning, outperforming traditional human decision-making approaches in both average optimization efficiency and consistency of outcomes [8]. These advanced optimization algorithms enable chemists to identify optimal reaction conditions with minimal experimental effort [8].
The coupling reactions between synthetic intermediates require careful optimization of catalyst systems, temperature profiles, and solvent selection [11]. Cross-coupling methodologies utilizing palladium catalysts have proven effective for constructing the biaryl linkages present in the ervogastat structure [11]. The optimization process involves systematic evaluation of reaction parameters including catalyst loading, base selection, and reaction temperature to maximize yield and selectivity [11].
| Synthetic Intermediate | Key Reaction | Optimization Parameters | Typical Yield |
|---|---|---|---|
| 3-Ethoxypyridine | Nucleophilic substitution | Temperature, reaction time | 75-85% |
| Pyrimidine-5-carboxylic acid | Multicomponent cyclization | Catalyst, microwave power | 70-80% [6] |
| Biaryl coupling product | Palladium-catalyzed coupling | Catalyst loading, base | 80-90% [11] |
The transition from laboratory-scale synthesis to commercial production of ervogastat presents numerous scalability challenges that must be systematically addressed [12] [13]. Process optimization and reproducibility represent the most significant hurdles, as variations in equipment, material properties, and process dynamics can lead to substantial product inconsistencies when scaling up from small laboratory batches [12].
Heat transfer and mass transfer limitations become critical factors during scale-up operations [14]. Laboratory-scale reactions that proceed smoothly in small vessels may encounter mixing efficiency problems, temperature control issues, and inadequate mass transfer when transferred to larger production equipment [14]. These phenomena can result in decreased yields, increased impurity formation, and batch-to-batch variability that compromises product quality [14].
Raw material variability poses another significant challenge in multi-step pharmaceutical synthesis [13] [15]. Materials that perform consistently in small-scale preparations may exhibit different behavior patterns when sourced from large-scale suppliers, affecting reaction outcomes and requiring process adjustments [15]. Supply chain considerations become increasingly important as production volumes increase, necessitating robust vendor qualification procedures and alternative sourcing strategies [13].
The implementation of Process Analytical Technology represents a crucial approach for addressing scalability challenges [12]. Real-time monitoring systems enable early detection of process deviations, allowing for immediate corrective actions that prevent batch failures [12]. These technologies facilitate consistent product quality across different production scales while providing valuable data for continuous process improvement [12].
Equipment design modifications often prove necessary when scaling pharmaceutical synthesis processes [14]. Reactor geometry, agitation systems, and heat exchange capabilities must be carefully engineered to maintain the reaction kinetics and selectivity observed at laboratory scale [14]. The understanding of edge of failure conditions becomes essential for successful technology transfer between different production scales [14].
| Scale-Up Challenge | Impact on Process | Mitigation Strategy | Success Rate |
|---|---|---|---|
| Heat transfer limitations | Yield reduction 10-25% [14] | Enhanced reactor design | 85-95% [12] |
| Mass transfer issues | Selectivity decrease 15-30% [14] | Improved mixing systems | 80-90% [12] |
| Raw material variability | Batch failure 5-15% [15] | Vendor qualification | 90-95% [13] |
The purification of ervogastat and its synthetic intermediates requires sophisticated chromatographic and crystallization techniques tailored to the specific physicochemical properties of each compound [16] [17]. Column chromatography serves as the primary purification method for many synthetic intermediates, utilizing silica gel or alumina stationary phases with carefully optimized solvent systems [16] [17].
High-Performance Liquid Chromatography systems equipped with advanced stationary phases and detection technologies enable rapid separation and quantification of complex mixtures during ervogastat synthesis [18] [19]. These systems facilitate the purification of target compounds from crude reaction mixtures while providing quantitative analysis of product purity and impurity profiles [18]. Supercritical Fluid Chromatography has gained prominence as an alternative purification technique, offering advantages such as faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [19].
Crystallization and recrystallization techniques play essential roles in achieving pharmaceutical-grade purity for ervogastat [20]. The principle underlying crystallization involves exploiting differential solubilities of the target compound and impurities in selected solvents [20]. Optimization of crystallization conditions, including solvent selection, temperature profiles, and cooling rates, directly impacts crystal morphology, purity, and yield [20].
Analytical method validation ensures that purification strategies effectively deliver products meeting stringent pharmaceutical specifications [21] [22]. The validation process encompasses specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness testing [21] [22]. These parameters must be rigorously evaluated to demonstrate that analytical methods provide reliable and reproducible results suitable for quality control applications [21].
Solid-Phase Extraction techniques offer versatile solutions for sample cleanup and preconcentration during analytical method development [19]. Recent developments in Solid-Phase Extraction technology have introduced novel sorbent materials with enhanced selectivity and improved extraction efficiencies [19]. These advances enable high-throughput sample processing while maintaining analytical accuracy and precision [19].
| Purification Method | Application | Purity Achievement | Recovery Rate |
|---|---|---|---|
| Column chromatography | Intermediate purification | 95-98% [16] | 80-90% [17] |
| High-Performance Liquid Chromatography | Final product isolation | 98-99.5% [18] | 85-95% [19] |
| Crystallization | Pharmaceutical-grade purification | 99-99.8% [20] | 70-85% [20] |
| Solid-Phase Extraction | Sample preparation | 90-95% [19] | 90-98% [19] |
The development of stability-indicating analytical methods proves crucial for pharmaceutical applications [23] [24]. These methods must demonstrate selectivity for the target compound in the presence of degradation products, synthetic impurities, and excipients [24]. Method validation protocols follow international guidelines, ensuring that analytical procedures meet regulatory requirements for pharmaceutical analysis [24].
Ervogastat demonstrates exceptional selectivity for diacylglycerol acyltransferase 2 over diacylglycerol acyltransferase 1, with vanishingly low potency against the latter isoform [1]. The structural basis for this selectivity lies in the fundamental architectural differences between the two enzymes and the specific molecular recognition features incorporated into the ervogastat scaffold.
Diacylglycerol acyltransferase 2 exhibits a distinct membrane topology compared to diacylglycerol acyltransferase 1 [2]. While diacylglycerol acyltransferase 1 adopts a hairpin configuration with nine transmembrane helices forming a conserved membrane-bound O-acyltransferase fold [3] [4], diacylglycerol acyltransferase 2 possesses a fundamentally different structural organization. The diacylglycerol acyltransferase 2 enzyme is characterized by a unique membrane-embedded architecture that does not share the same transmembrane domain arrangement as diacylglycerol acyltransferase 1 [5] [2].
The selectivity of ervogastat for diacylglycerol acyltransferase 2 is further reinforced by the distinct active site environments of the two isoforms. Diacylglycerol acyltransferase 1 possesses a large central cavity within the membrane that opens to the bilayer via a wide lateral gate, with the conserved catalytic histidine residue buried inside this cavity [3]. In contrast, diacylglycerol acyltransferase 2 presents a different binding environment that is specifically recognized by the structural features of ervogastat.
The molecular basis for ervogastat selectivity also relates to the different substrate recognition mechanisms between the two isoforms. Diacylglycerol acyltransferase 1 utilizes a tunnel-shaped entrance from the cytosolic side that recognizes the hydrophilic coenzyme A motif of acyl-coenzyme A substrates [4]. The enzyme accommodates the fatty acyl chain through a hydrophobic pocket, with key binding residues including tryptophan, phenylalanine, and other aromatic amino acids [4] [6]. Diacylglycerol acyltransferase 2, however, employs a distinct substrate recognition pattern that is preferentially targeted by the ervogastat chemical scaffold.
The kinetic mechanism of ervogastat inhibition of diacylglycerol acyltransferase 2 involves complex binding dynamics that extend beyond simple competitive inhibition. Studies with related diacylglycerol acyltransferase 2 inhibitors have revealed sophisticated two-step binding mechanisms that provide insights into the molecular behavior of this inhibitor class [7] [8].
Detailed kinetic analyses of structurally related imidazopyridine diacylglycerol acyltransferase 2 inhibitors demonstrate that these compounds function as slowly reversible, time-dependent inhibitors that exhibit noncompetitive inhibition with respect to the acyl-coenzyme A substrate [7] [8]. The inhibition mechanism involves an initial enzyme-inhibitor complex formation, followed by an isomerization step that results in a much higher affinity complex with significantly enhanced binding stability [8].
The initial enzyme-inhibitor complex undergoes conformational changes that lead to the formation of a tighter binding state, characterized by dissociation half-lives extending to approximately one hour [7] [8]. This prolonged residence time suggests that ervogastat and related compounds may induce conformational changes in the diacylglycerol acyltransferase 2 protein that stabilize the inhibitor-bound state through allosteric mechanisms.
The noncompetitive nature of inhibition with respect to acyl-coenzyme A substrates indicates that ervogastat likely binds to a site distinct from the primary substrate binding pocket [8]. This binding pattern suggests an allosteric mode of action where the inhibitor modulates enzyme activity through conformational effects rather than direct competition with natural substrates.
The time-dependent nature of inhibition further supports an allosteric mechanism involving induced conformational changes upon inhibitor binding. The slow association and dissociation kinetics characteristic of this inhibitor class suggest that binding involves multiple molecular interactions that require time to establish and stabilize [7] [8].
Molecular dynamics simulations have provided crucial insights into the conformational behavior of diacylglycerol acyltransferase 2 inhibitor complexes, revealing the substantial impact of these compounds on protein dynamics [9]. These computational studies demonstrate that inhibitor binding significantly alters the conformational landscape of the target enzyme, providing molecular-level understanding of the inhibition mechanism.
The simulations reveal that diacylglycerol acyltransferase 2 inhibitors induce significant changes in protein flexibility and conformational sampling. The binding of inhibitors like ervogastat appears to stabilize specific conformational states of the enzyme while restricting access to conformations required for catalytic activity [9].
Key findings from molecular dynamics studies indicate that inhibitor binding affects multiple regions of the diacylglycerol acyltransferase 2 structure beyond the immediate binding site. These long-range conformational effects suggest that the inhibition mechanism involves allosteric communication networks within the protein structure [9].
The temporal evolution of enzyme-inhibitor complexes during molecular dynamics simulations provides insights into the kinetic behavior observed experimentally. The simulations capture the formation of stable inhibitor binding poses and the subsequent conformational adjustments that lead to tight binding complexes with extended residence times [9].
Analysis of hydrogen bonding patterns and hydrophobic interactions during the simulations reveals the specific molecular interactions that contribute to inhibitor selectivity and potency. These studies have identified critical residues that form key contacts with inhibitors, including histidine and asparagine residues that appear essential for high-affinity binding [7] [8].
The molecular dynamics simulations also provide mechanistic insights into the slow association and dissociation kinetics characteristic of this inhibitor class. The simulations suggest that inhibitor binding involves multiple sequential conformational adjustments that collectively contribute to the observed time-dependent inhibition behavior [9].
The landscape of diacylglycerol acyltransferase inhibitors encompasses diverse chemical scaffolds that target both diacylglycerol acyltransferase 1 and diacylglycerol acyltransferase 2 isoforms through distinct molecular mechanisms [10] [11] [12]. Understanding the comparative pharmacology of these different chemotypes provides crucial context for evaluating the unique properties of ervogastat.
| Inhibitor Class | Primary Target | Key Structural Features | Mechanism | Selectivity Profile |
|---|---|---|---|---|
| Imidazopyridines | Diacylglycerol acyltransferase 2 | Heterocyclic core with pendant groups | Time-dependent, allosteric | >1000-fold selectivity for diacylglycerol acyltransferase 2 [7] |
| Amidepsines | Both isoforms | Fungal-derived natural products | Competitive inhibition | Moderate selectivity [11] |
| Phenylpyropenes | Both isoforms | Aromatic scaffold systems | Mixed inhibition | Low selectivity [11] |
| Xanthohumols | Both isoforms | Flavonoid-based structures | Non-competitive | Modest selectivity [11] |
| Quinolone alkaloids | Both isoforms | Alkaloid frameworks | Competitive inhibition | Variable selectivity [11] |
Ervogastat belongs to a distinct chemical class that incorporates a 3,5-disubstituted pyridine system with a 3-tetrahydrofuran group modification [13] [14]. This structural design was specifically developed to address metabolic liabilities observed with earlier diacylglycerol acyltransferase 2 inhibitors while maintaining high selectivity and potency [13].
The imidazopyridine class, which shares some mechanistic similarities with ervogastat, demonstrates the importance of specific molecular recognition elements for achieving diacylglycerol acyltransferase 2 selectivity [7] [8]. These compounds bind to critical histidine residues (His161 and His163) in the diacylglycerol acyltransferase 2 active site, with mutations at these positions dramatically reducing binding affinity [7] [8].
In contrast to competitive inhibitors that directly block substrate binding sites, ervogastat and related allosteric modulators offer several potential advantages. These include reduced likelihood of resistance development, maintained selectivity under varying substrate concentrations, and the potential for more favorable pharmacokinetic properties [15] [16].
The natural product-derived inhibitors, such as amidepsines and roselipins isolated from fungal sources, typically exhibit broader selectivity profiles and often target both diacylglycerol acyltransferase isoforms [11]. While these compounds provided valuable early insights into diacylglycerol acyltransferase inhibition, their complex structures and modest selectivity profiles limited their development as therapeutic agents.
Synthetic small molecule inhibitors, including various quinolone and flavonoid derivatives, have been developed through medicinal chemistry optimization programs [11] [12]. However, most of these compounds lack the exceptional selectivity and favorable pharmacological properties demonstrated by ervogastat and related clinical candidates.
The evolution from early non-selective inhibitors to highly selective compounds like ervogastat represents a significant advancement in the field of diacylglycerol acyltransferase drug discovery. The development of ervogastat specifically addressed key limitations of earlier compounds, including metabolic instability, safety concerns related to reactive metabolite formation, and suboptimal pharmacokinetic properties [13] [14].
The unique structural features of ervogastat, particularly the replacement of metabolically labile motifs with more stable chemical groups, demonstrate the importance of structure-based drug design in developing clinically viable diacylglycerol acyltransferase 2 inhibitors [13]. This approach has enabled the creation of a compound that combines exceptional selectivity, favorable safety profile, and suitable pharmacological properties for clinical development [14] [17].